molecular formula C13H15F3O B8701217 (4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol

(4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol

Cat. No. B8701217
M. Wt: 244.25 g/mol
InChI Key: CTTAPBNVXAKFSR-UHFFFAOYSA-N
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Patent
US09447041B2

Procedure details

To a solution of 4-cyclopentyl-3-(trifluoromethyl)benzoat (224 g, 823 mmol) in 1,4-dioxane (600 mL), LiBH4 (494 mL, 987 mmol, 2 M solution in THF) was added dropwise at 22° C. The resulting suspension was stirred at 85.5° C. for 5.5 h. The dark brown solution was cooled to 0° C. and the pH adjusted to 5 by slowly adding 6 N HCl (130 mL). The layers were separated and to the aqueous phase H2O (250 mL) and NaCl (20 g) were added. The combined aqueous layers were extracted with EtOAc (2×250 mL). The EtOAc layer was added to the previously separated organic phase and the combined organics were concentrated under reduced pressure. The resulting suspension was filtered through a pad of Celite®/Na2SO4 and the solids were washed with EtOAc (3×400 mL). The combined organics were rotary evaporated and the dark brown oily residue was subjected to chromatography on silica to give the title compound as colorless liquid (110 g). LCMS m/z=243.3 [M−H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.67-1.55 (m, 2H), 1.82-1.69 (m, 2H), 1.95-1.83 (m, 2H), 2.19-2.04 (m, 2H), 3.39 (quintet, J=8.0 Hz, 1H), 4.72 (s, 2H), 7.55-7.46 (m, 2H), 7.62 (s, 1H).
Name
4-cyclopentyl-3-(trifluoromethyl)benzoat
Quantity
224 g
Type
reactant
Reaction Step One
Name
Quantity
494 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10]([O-])=[O:11])=[CH:8][C:7]=2[C:15]([F:18])([F:17])[F:16])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[BH4-].Cl>O1CCOCC1>[CH:1]1([C:6]2[CH:14]=[CH:13][C:9]([CH2:10][OH:11])=[CH:8][C:7]=2[C:15]([F:16])([F:17])[F:18])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
4-cyclopentyl-3-(trifluoromethyl)benzoat
Quantity
224 g
Type
reactant
Smiles
C1(CCCC1)C1=C(C=C(C(=O)[O-])C=C1)C(F)(F)F
Name
Quantity
494 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85.5 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 85.5° C. for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark brown solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated and to the aqueous phase H2O (250 mL) and NaCl (20 g)
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with EtOAc (2×250 mL)
ADDITION
Type
ADDITION
Details
The EtOAc layer was added to the previously separated organic phase
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics were concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a pad of Celite®/Na2SO4
WASH
Type
WASH
Details
the solids were washed with EtOAc (3×400 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were rotary evaporated

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C1(CCCC1)C1=C(C=C(C=C1)CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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